

1-Chloro-2-methoxybenzene-d3 certificate of analysis

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Compound of Interest

Compound Name: 1-Chloro-2-methoxybenzene-d3

Cat. No.: B12301412

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Technical Guide: 1-Chloro-2-methoxybenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and quality control measures for **1-Chloro-2-methoxybenzene-d3**, a deuterated internal standard essential for quantitative analysis. This document outlines typical specifications, detailed experimental methodologies for its qualification, and visual representations of key workflows and data structures.

Certificate of Analysis - Representative Data

A Certificate of Analysis (CoA) for a high-purity deuterated standard like **1-Chloro-2-methoxybenzene-d3** provides critical information on its identity, purity, and isotopic enrichment. The following table summarizes the typical quantitative data found in a CoA for this compound.

Parameter	Specification	Method
Identity	Conforms to Structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Chemical Purity	≥99.0%	GC-MS, HPLC
Isotopic Purity	≥98% atom % D	Mass Spectrometry, ¹ H NMR
Deuterium Content	No Unlabeled Analyte Detected	Mass Spectrometry
Appearance	Colorless to Light Yellow Liquid	Visual Inspection
Solubility	Soluble in Methanol, Acetonitrile, Chloroform	Visual Inspection

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality of deuterated internal standards. The following sections describe the typical experimental protocols used to verify the specifications of **1-Chloro-2-methoxybenzene-d3**.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **1-Chloro-2-methoxybenzene-d3**.

Methodology:

- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).
- ¹H NMR Spectroscopy:
 - Acquire a proton NMR spectrum.

- The spectrum should be consistent with the structure of 1-Chloro-2-methoxybenzene, with the notable absence or significant reduction of the signal corresponding to the methoxy group protons, confirming deuterium incorporation.
- ^{13}C NMR Spectroscopy:
 - Acquire a carbon-13 NMR spectrum.
 - The spectrum should exhibit the expected number of signals corresponding to the carbon atoms in the 1-Chloro-2-methoxybenzene structure.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of the compound and identify any potential impurities.

Methodology:

- Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.
- Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Assessment of Isotopic Enrichment by Mass Spectrometry

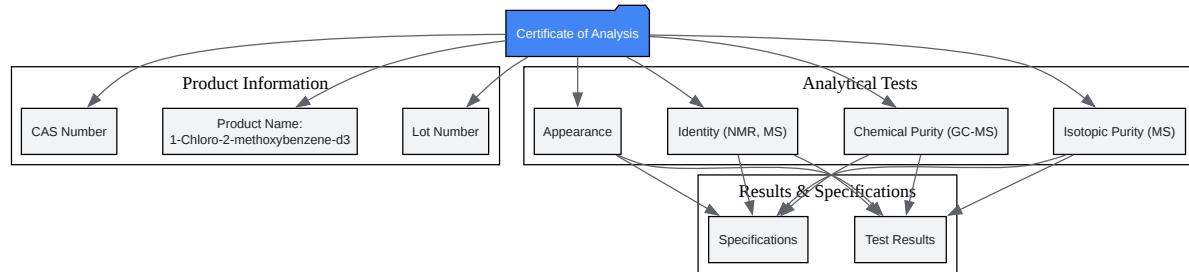
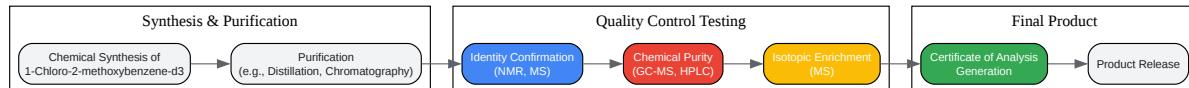
Objective: To determine the isotopic purity and the degree of deuterium incorporation.

Methodology:

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or GC-MS.
- Method:
 - Acquire a mass spectrum of the sample.
 - Analyze the molecular ion cluster. The deuterated compound ($C_7H_4D_3ClO$) will have a different mass-to-charge ratio (m/z) than its non-deuterated counterpart (C_7H_7ClO).
- Data Analysis:
 - The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to the deuterated molecule with the sum of intensities of all isotopic variants of the molecular ion.
 - The absence of a significant signal at the m/z of the unlabeled compound confirms high isotopic purity.[\[1\]](#)

Visualizing Workflows and Structures

Diagrams are powerful tools for representing complex processes and relationships in a clear and concise manner.



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References

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